molecular formula C10H20ClNO2 B1373210 5-(Piperidin-1-yl)pentanoic acid hydrochloride CAS No. 49637-20-9

5-(Piperidin-1-yl)pentanoic acid hydrochloride

Cat. No.: B1373210
CAS No.: 49637-20-9
M. Wt: 221.72 g/mol
InChI Key: DHPWBXBFXOJSNL-UHFFFAOYSA-N
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Description

5-(Piperidin-1-yl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is a derivative of pentanoic acid, where the carboxylic acid group is attached to a piperidine ring through a pentyl chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-yl)pentanoic acid hydrochloride typically involves the reaction of piperidine with pentanoic acid. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-yl)pentanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Piperidin-1-yl)pentanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-yl)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This compound can also act as a ligand, binding to specific sites on proteins and altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-1-yl)butanoic acid hydrochloride
  • 6-(Piperidin-1-yl)hexanoic acid hydrochloride
  • N-(Piperidin-1-yl)pentanamide

Uniqueness

5-(Piperidin-1-yl)pentanoic acid hydrochloride is unique due to its specific chain length and the position of the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research applications .

Biological Activity

5-(Piperidin-1-yl)pentanoic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which is known for its role in a variety of biological activities. The compound's structure can be represented as follows:

  • Chemical Formula : C₈H₁₄ClN
  • Molecular Weight : 165.66 g/mol

The presence of the piperidine moiety often correlates with enhanced interaction with biological targets, particularly in the central nervous system and other physiological systems.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors and enzymes. Notably, it has been studied for its potential effects on the α7 nicotinic acetylcholine receptor (nAChR) , which plays a crucial role in cognitive functions and neuroprotection .

Pharmacological Effects

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives:

  • A study on a related piperidinol compound demonstrated direct anti-tuberculosis activity but also noted significant side effects during in vivo testing, highlighting the need for careful evaluation of pharmacological profiles .
  • Another investigation into the structural optimization of piperidine compounds revealed promising candidates for targeting nAChRs, which could lead to advancements in treating neurodegenerative diseases .

Table of Biological Activities

Activity Description References
NeuroprotectionModulates cholinergic signaling; potential benefits in Alzheimer's disease
Anti-TuberculosisCompounds show efficacy against Mycobacterium tuberculosis
Antidepressant EffectsPotential influence on serotonergic pathways

Properties

IUPAC Name

5-piperidin-1-ylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c12-10(13)6-2-5-9-11-7-3-1-4-8-11;/h1-9H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPWBXBFXOJSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

23.5 g. (0.117 mole) of methyl δ-piperidinovalerate was dissolved in a combination of 125 ml. of concentrated hydrochloric acid and 125 ml. of water and refluxed with stirring for 16 hours. The excess water was removed using reduced pressure (water aspirator) to give a semi-solid residue which was triturated with acetone, filtered and dried. 21.0 g. (79%) of colorless crystals of δ-piperidinovaleric acid hydrochloride was obtained with a m.p. of 202°-204° C.
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Synthesis routes and methods II

Procedure details

23.5 g. (0.117 mole) of methylδ-piperidinovalerate is dissolved in a combination of 125 ml. of concentrated hydrochloric acid and 125 ml. of water and refluxed with stirring for 16 hours. The excess water is removed using reduced pressure (water aspirator) to give a semi-solid residue which is triturated with acetone, filtered and dried. 21.0 g. (79%) of colorless crystals of δ-piperidinovaleric acid hydrochloride are obtained, m.p. of 202°-204° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.